9-Benzylphenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Benzylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C21H16. It consists of three fused benzene rings and is structurally related to phenanthrene . Phenanthrene itself is a colorless, crystal-like solid that can also appear yellow. It finds applications in various fields, including dyes, plastics, pesticides, explosives, and drugs .
Vorbereitungsmethoden
The synthetic routes for 9-benzylphenanthrene involve the introduction of a benzyl group onto the phenanthrene backbone. While specific methods may vary, one common approach is the Friedel-Crafts alkylation of phenanthrene using benzyl chloride or benzyl bromide as the alkylating agent. The reaction typically occurs in the presence of Lewis acid catalysts, such as aluminum chloride (AlCl3) or ferric chloride (FeCl3) . Industrial production methods may involve similar principles but are optimized for scale and efficiency.
Analyse Chemischer Reaktionen
9-Benzylphenanthrene can undergo various reactions, including oxidation, reduction, and substitution. Some common reagents and conditions include:
Oxidation: Oxidation of the benzyl group can yield benzaldehyde or benzoic acid.
Reduction: Reduction of the carbonyl group (if present) can lead to the corresponding alcohol.
Substitution: Substitution reactions can occur at various positions on the phenanthrene ring system.
Major products formed from these reactions depend on the specific reaction conditions and regioselectivity.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a model compound for understanding PAH reactivity.
Biology: Investigating its effects on cellular processes.
Medicine: Exploring its pharmacological properties.
Industry: Developing new materials or catalysts.
Wirkmechanismus
The exact mechanism by which 9-benzylphenanthrene exerts its effects depends on the context (e.g., biological or chemical). It may interact with specific molecular targets or pathways, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
While 9-benzylphenanthrene is unique due to its benzyl substituent, it shares similarities with other PAHs, such as phenanthrene, anthracene, and pyrene. These compounds have varying structures and properties, making them valuable for diverse applications.
Remember that this compound’s significance lies in its versatility and potential impact across different scientific domains.
Eigenschaften
CAS-Nummer |
605-05-0 |
---|---|
Molekularformel |
C21H16 |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
9-benzylphenanthrene |
InChI |
InChI=1S/C21H16/c1-2-8-16(9-3-1)14-18-15-17-10-4-5-11-19(17)21-13-7-6-12-20(18)21/h1-13,15H,14H2 |
InChI-Schlüssel |
UVJRAORIEHWRRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CC3=CC=CC=C3C4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.